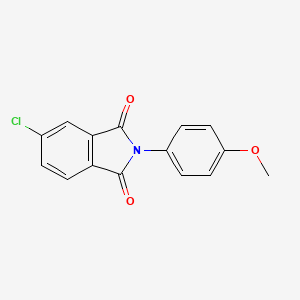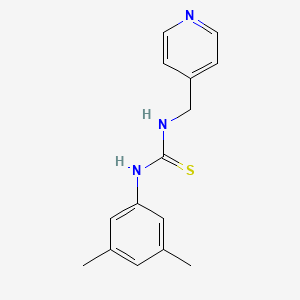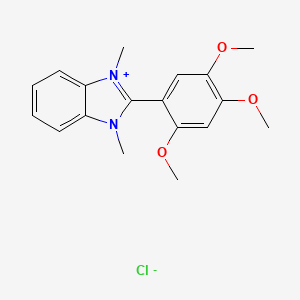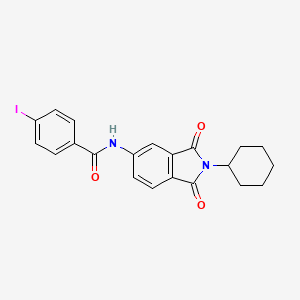
5-chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3(2H)-dione derivatives. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
5-chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. In addition, it has been shown to possess potent antioxidant properties and can be used for the treatment of oxidative stress-related diseases. The compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Mechanism of Action
The exact mechanism of action of 5-chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been hypothesized that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells, inhibit the activity of COX-2, and possess potent antioxidant properties. In addition, the compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress-related diseases. The compound has also been shown to possess anticonvulsant activity.
Advantages and Limitations for Laboratory Experiments:
One of the main advantages of using 5-chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in laboratory experiments is its potent antioxidant properties. This makes it an ideal candidate for studying oxidative stress-related diseases. Another advantage is its antitumor activity, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using the compound in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 5-chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of new derivatives of the compound with improved solubility and bioavailability. In addition, further studies could be conducted to elucidate the exact mechanism of action of the compound and to explore its potential applications in the treatment of other diseases. Finally, the compound could be studied for its potential use as a fluorescent probe in biological imaging.
Synthesis Methods
The synthesis of 5-chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of concentrated sulfuric acid. The resulting product is then treated with thionyl chloride and potassium hydroxide to form the desired compound. The yield of the synthesis method is around 60%.
properties
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJUHSWUOPZMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-methoxyphenyl)isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)
![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)


![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)